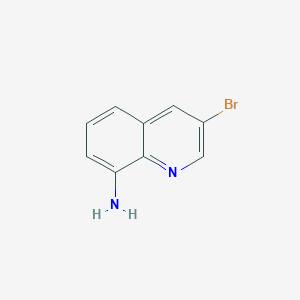

3-ブロモキノリン-8-アミン

説明

3-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 . It is a valuable scaffold in organic synthesis .

Synthesis Analysis

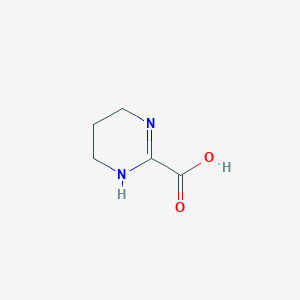

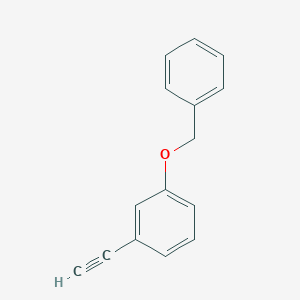

The synthesis of quinolin-8-amines, which are isomerically related to 3-Bromoquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-8-amine consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to 3-Bromoquinolin-8-amine, have been used in the transition metal-mediated construction of aromatic nitrogen heterocycles . The reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Physical And Chemical Properties Analysis

3-Bromoquinolin-8-amine has a molecular weight of 223.07 g/mol . The exact mass and monoisotopic mass are 221.97926 g/mol . It has a complexity of 163 and a topological polar surface area of 38.9 Ų .科学的研究の応用

有機合成スキャフォールド

3-ブロモキノリン-8-アミンを含むキノリン-8-アミンは、有機合成における貴重なスキャフォールドとして機能します。 それらは、分子内主族金属ルイス酸触媒によるホルムハイドロアミノ化およびハイドロアリール化方法で使用されます .

医薬品化学

これらの化合物は、さまざまな治療薬に見られる独特のファーマコフォアクラスを示しています。 それらは、医薬品化学における用途により、いくつかの薬理学的に活性な複素環式化合物において不可欠です .

計算化学

3-ブロモキノリン-8-アミンは、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、およびVMDなどの計算化学プログラムで使用して、シミュレーションの視覚化を作成できます .

電気触媒

キノリン誘導体は、深共晶溶媒における電気触媒特性について調査されており、エネルギー変換から有機合成に至るまで、さまざまな用途につながる可能性があります .

遠隔C–H官能基化

8-アミノキノリン部分は、カルボキサミドスキャフォールドの選択的官能基化のための二座配位基として使用され、複雑な有機変換における役割を示しています .

汎用性と官能基化

将来の方向性

Quinoline and its analogues, including 3-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing more efficient synthesis protocols and exploring their potential biological and pharmaceutical activities .

作用機序

Target of Action

Quinolin-8-amines, a class of compounds to which 3-bromoquinolin-8-amine belongs, are known to interact with various biological targets due to their versatile applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinolin-8-amines, in general, are known to undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation . This suggests that 3-Bromoquinolin-8-amine might interact with its targets through similar mechanisms, leading to changes in the target’s function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.83 to 2.59 , which could impact its bioavailability.

生化学分析

Biochemical Properties

It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines

Molecular Mechanism

The molecular mechanism of action of 3-Bromoquinolin-8-amine is not well-defined. It is known to be involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology

特性

IUPAC Name |

3-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROWMOVSVLHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568410 | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139399-67-0 | |

| Record name | 3-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

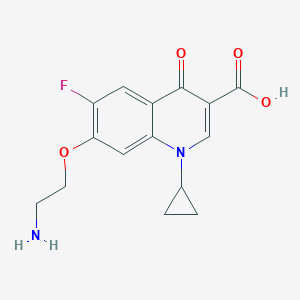

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)